
N1-(1-Phényléthyl)-1,3-propanediamine
Vue d'ensemble
Description
“N1-(1-Phenylethyl)-1,3-propanediamine” is a compound that contains an amine group. Amines are derivatives of ammonia and can act as bases due to the presence of a lone pair of electrons on the nitrogen atom . They are often involved in the formation of various types of compounds, including pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N1-(1-Phenylethyl)-1,3-propanediamine” are not available, amines can generally be synthesized through methods such as reductive amination .Chemical Reactions Analysis
Amines, including “N1-(1-Phenylethyl)-1,3-propanediamine”, can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts, which are often soluble in water .Applications De Recherche Scientifique
Inducteur chiral et auxiliaire
α-PEA, un motif structural de la N1-(1-Phényléthyl)-1,3-propanediamine, est souvent utilisé comme inducteur chiral et auxiliaire dans la synthèse de produits énantiopurs . Ceci est particulièrement utile dans la synthèse de médicaments ou de produits agrochimiques .
Synthèse de substances médicinales et de produits naturels
α-PEA a été utilisé comme auxiliaire chiral dans la synthèse diastéréosélective de substances médicinales et de produits naturels . Cela permet de créer des molécules complexes avec un degré élevé de contrôle stéréochimique .
Construction de ligands chiraux
Des ligands chiraux avec des motifs α-PEA ont été appliqués dans des réactions asymétriques . Ces ligands peuvent être utilisés pour induire la chiralité dans d'autres molécules lors de réactions chimiques .
Création d'organocatalyseurs modulaires
Des organocatalyseurs chiraux modulaires efficaces ont été construits avec des fragments α-PEA et utilisés dans des réactions synthétiques importantes . Ces organocatalyseurs peuvent accélérer et contrôler le résultat des réactions chimiques .
Biotransformations énantiosélectives
Dans une étude, des biotransformations énantiosélectives du (R,S)-1-phényléthanol ont été réalisées en utilisant divers systèmes catalytiques contenant des liquides ioniques et du n-heptane ou du toluène comme milieu réactionnel . L'utilisation de la lipase de Burkholderia cepacia, de l'acétate de vinyle et du n-heptane avec [EMIM][BF4] a permis d'obtenir l'acétate de 1-phényléthyle énantiomériquement pur .
Synthèse de la dibenzyl-1-cyclohexyl-N1,N3-bis(®-1-phényléthyl)propane-1,3-diamine
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis(®-1-phényléthyl)propane-1,3-diamine a été préparée avec un bon rendement par la réduction de l'amide correspondant, qui a été obtenu par l'addition d'un amide de lithium chiral à un ester α,β-insaturé .
Analyse Biochimique
Biochemical Properties
N1-(1-Phenylethyl)-1,3-propanediamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with esterase enzymes, which are involved in the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
N1-(1-Phenylethyl)-1,3-propanediamine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to influence cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of N1-(1-Phenylethyl)-1,3-propanediamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This inhibition can lead to changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(1-Phenylethyl)-1,3-propanediamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of N1-(1-Phenylethyl)-1,3-propanediamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
N1-(1-Phenylethyl)-1,3-propanediamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells, affecting their function and health. The compound’s role in metabolic pathways is an essential aspect of its biochemical analysis.
Transport and Distribution
The transport and distribution of N1-(1-Phenylethyl)-1,3-propanediamine within cells and tissues are critical for understanding its effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its activity and function.
Subcellular Localization
N1-(1-Phenylethyl)-1,3-propanediamine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N'-(1-phenylethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONXAAXIFYYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512552 | |
| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52198-66-0 | |
| Record name | N1-(1-Phenylethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52198-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




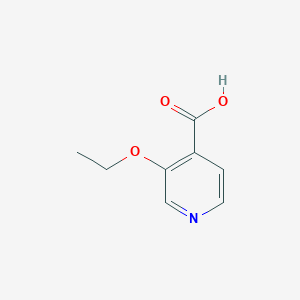
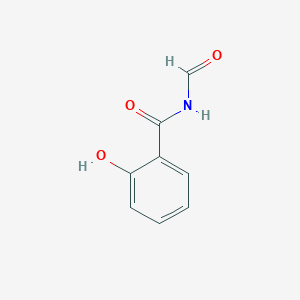
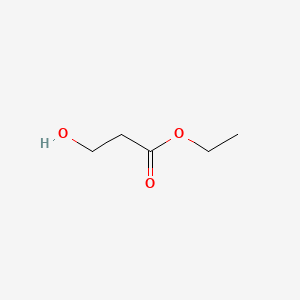
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

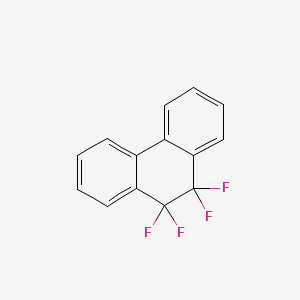

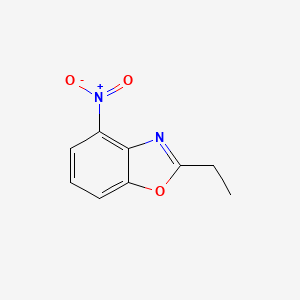

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)